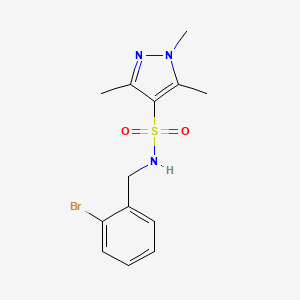
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
描述
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as BBr 3464, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the family of pyrazole sulfonamides and has a unique chemical structure that gives it the ability to interact with DNA and induce cell death in cancer cells.
作用机制
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 binds to DNA in a sequence-specific manner and induces DNA damage. This leads to the activation of DNA damage response pathways, which ultimately results in cell death. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to induce both single-strand and double-strand breaks in DNA, which are lethal to cancer cells. The sequence-specific binding of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 to DNA makes it a highly selective agent that targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptotic pathways. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This inhibition of angiogenesis is thought to be one of the key factors contributing to the potent anticancer activity of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464.
实验室实验的优点和局限性
One of the main advantages of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 is a highly reactive compound that can be difficult to handle in the laboratory. It requires careful handling and storage to maintain its stability and potency.
未来方向
There are several future directions for the development of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. One area of research is the development of new formulations of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 that can improve its pharmacokinetic properties and increase its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. This could help to identify patients who are most likely to benefit from treatment with N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 in humans.
科学研究应用
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to induce cell death in cancer cells by binding to DNA and causing DNA damage. This unique mechanism of action makes it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-9-13(10(2)17(3)16-9)20(18,19)15-8-11-6-4-5-7-12(11)14/h4-7,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYDTXWGYWJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



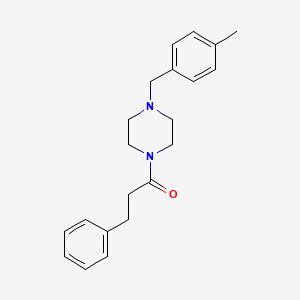
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
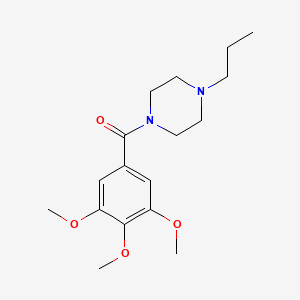
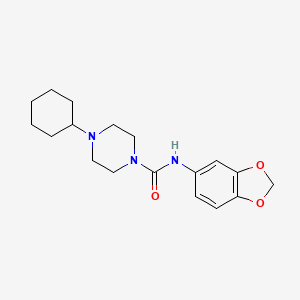
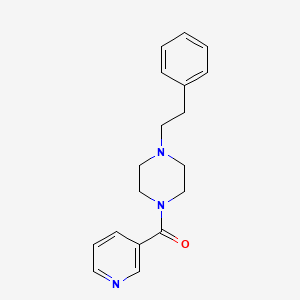
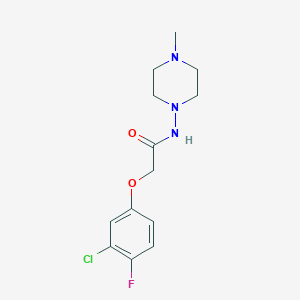
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
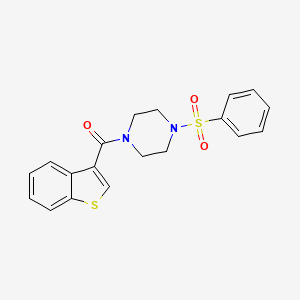
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)
![5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)